molecular formula C13H8Cl3N3O4 B14946939 2,4,6-trichloro-N-(4-methoxyphenyl)-5-nitropyridine-3-carboxamide

2,4,6-trichloro-N-(4-methoxyphenyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14946939
M. Wt: 376.6 g/mol
InChI Key: NQYLFIDQMNZCBF-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(4-methoxyphenyl)-5-nitronicotinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of trichloro, methoxyphenyl, and nitronicotinamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(4-methoxyphenyl)-5-nitronicotinamide typically involves multi-step organic reactions. One common method includes the chlorination of nicotinamide followed by nitration and subsequent substitution reactions to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(4-methoxyphenyl)-5-nitronicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4,6-Trichloro-N-(4-methoxyphenyl)-5-nitronicotinamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(4-methoxyphenyl)-5-nitronicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide

Uniqueness

2,4,6-Trichloro-N-(4-methoxyphenyl)-5-nitronicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H8Cl3N3O4

Molecular Weight

376.6 g/mol

IUPAC Name

2,4,6-trichloro-N-(4-methoxyphenyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H8Cl3N3O4/c1-23-7-4-2-6(3-5-7)17-13(20)8-9(14)10(19(21)22)12(16)18-11(8)15/h2-5H,1H3,(H,17,20)

InChI Key

NQYLFIDQMNZCBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=C(N=C2Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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